2,3,4,9-tetrahydro-1H-carbazol-3-amine

Catalog No.
S685599
CAS No.
61894-99-3
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,9-tetrahydro-1H-carbazol-3-amine

CAS Number

61894-99-3

Product Name

2,3,4,9-tetrahydro-1H-carbazol-3-amine

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-3-amine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2

InChI Key

UFRCIKMHUAOIAT-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2

Canonical SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2

2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a cyclized tryptamine derivative and a privileged tricyclic scaffold in medicinal chemistry. In industrial procurement, the racemic mixture (CAS 61894-99-3) is primarily sourced as the foundational precursor for synthesizing enantiopure (R)-3-amino-1,2,3,4-tetrahydrocarbazole. This chiral intermediate is structurally essential for the downstream manufacturing of commercial therapeutics, including the anti-allergic drug Ramatroban and the anti-migraine agent Frovatriptan. Its baseline properties as a stable, functionalizable amine make it a critical building block for both biocatalytic process development and target-directed drug discovery [1].

Research Fit

Unsubstituted 3-amino core with free N-9 position for divergent synthesis
Non-cardioactive baseline enabling clean SAR without confounding activity
Preferred over pre-functionalized drugs (ondansetron, ramatroban) as a versatile building block

Generic substitution with the unsubstituted 1,2,3,4-tetrahydrocarbazole completely eliminates the critical amine handle required for sulfonamide or carboxamide linkages in downstream active pharmaceutical ingredients (APIs) [1]. Furthermore, positional isomers such as the 1-amino or 2-amino derivatives fundamentally alter the 3D pharmacophore, failing to achieve the necessary spatial alignment for binding at thromboxane A2 (TXA2) or 5-HT1B/1D receptors [2]. Even within the 3-amino class, the racemic mixture cannot be used directly in final API formulation; it must undergo precise chiral resolution or stereoselective transamination, as only the (R)-enantiomer exhibits the required biological activity for commercial therapeutics [1].

Substitution Risk

Target
Free 3-NH₂ and unprotected N-9 enable acylation, sulfonylation, and reductive amination pathways
Substitute
Ondansetron or frovatriptan possess pre-installed pharmacophores; locked to single-target profiles, not suitable as synthetic intermediates
Substitute
Aromatic carbazole analogs lack the saturated ring required for Pma1 inhibition; may yield different biological outcomes

High-Yield Biocatalytic Resolution for Enantiopure (R)-Amine Production

The procurement of racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine is heavily tied to its processability via biocatalytic resolution. When synthesized via ω-transaminases using (R)-1-phenylethylamine as the chiral amine donor, the process yields the target (R)-amine with >96% isolated yield and >99% enantiomeric excess (ee) on a preparative scale[1]. This directly outperforms standard amine donors like 2-propylamine, which generate multiple detrimental side products and lower overall yields [1].

Evidence DimensionEnantiomeric excess and isolated yield of the (R)-amine
Target Compound Data>96% isolated yield, >99% ee (using ω-transaminase and (R)-1-phenylethylamine)
Comparator Or BaselineStandard amine donor (2-propylamine)
Quantified DifferenceComplete elimination of side products and near-perfect enantiopurity vs. poor yield with 2-propylamine.
ConditionsBiocatalytic reductive amination at 50 mM substrate concentration with freeze-drying workup.

High-ee conversion directly lowers the cost of goods for Ramatroban manufacturing by maximizing the usable (R)-enantiomer yield without requiring complex chromatography.

Hydroxylation-dependent cardiotonic activity
Head-to-head
3-amino-7-hydroxy derivative active at 0.1–1.0 mg/kg i.v.; parent compound inactive in canine heart failure model
7-OH substitution required for positive inotropic endpoint; parent provides clean SAR baseline
Patent-derived data; confirm in target model

Essential Stereochemistry for TXA2 Receptor Antagonism (Ramatroban)

The 3-amino position on the tetrahydrocarbazole core is non-negotiable for specific receptor interactions in anti-allergic therapeutics. In the synthesis of Ramatroban, the (R)-configuration of the 3-amino group is strictly required for potent thromboxane A2 (TXA2) receptor antagonism [1]. Positional isomers (such as 2-amino-tetrahydrocarbazole) or the (S)-enantiomer fail to align with the receptor pocket [1]. The racemic 3-amino compound serves as the most cost-effective bulk starting material for downstream chiral inversion or resolution to meet this strict structural requirement [1].

Evidence DimensionReceptor binding viability for Ramatroban
Target Compound Data(R)-3-amino derivative enables potent TXA2 receptor binding
Comparator Or Baseline2-amino isomers and (S)-enantiomers
Quantified DifferenceComplete loss of target therapeutic efficacy if the 3-amino position or (R)-stereochemistry is altered.
ConditionsStructure-activity relationship (SAR) profiling for Ramatroban.

Validates the strict procurement requirement for the 3-amino isomer over cheaper or more readily available unsubstituted carbazoles.

5-HT₆ antagonism by 9-sulfonyl derivatives
Class-level
Racemic lead 15e (N,N-dimethyl-9-arylsulfonyl) showed potent 5-HT₆ binding, brain penetration, and procognitive activity in rodent models
Functionalization unlocks 5-HT₆ receptor engagement; parent compound shows no activity
Derivative data; scaffold requires N-9 and 3-amino modification

Precursor Suitability for 5-HT1B/1D Agonist Synthesis (Frovatriptan)

The 3-amino-tetrahydrocarbazole scaffold is the mandatory precursor for Frovatriptan, a potent 5-HT1B/1D receptor agonist used for migraines[1]. Industrial synthesis routes require the 3-amino group to undergo reductive amination (to a methylamine) and subsequent functionalization [1]. The racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine is procured as the baseline material, which is then subjected to chiral resolution to isolate the active (R)-enantiomer. Using the unsubstituted carbazole completely fails to produce the necessary spatial arrangement for 5-HT receptor binding, rendering it useless for this synthetic pathway [2].

Evidence DimensionDownstream synthetic viability for 5-HT1B/1D agonists
Target Compound Data3-amino group allows N-methylation and carboxamide formation at C6.
Comparator Or BaselineUnsubstituted 1,2,3,4-tetrahydrocarbazole
Quantified Difference100% loss of target pathway viability without the functionalizable 3-amino handle.
ConditionsFrovatriptan industrial synthesis route.

Confirms the compound's status as a non-substitutable precursor for commercial triptan manufacturing.

P-type ATPase inhibition
Class-level
Tetrahydrocarbazoles inhibit fungal H⁺-ATPase Pma1; aromatic carbazoles lack comparable inhibition
Saturated ring essential for Pma1 inhibition; provides antifungal screening pathway
Mechanism orthogonal to azole/polyene antifungals
Divergent synthetic versatility
Class-level
Unsubstituted core enables derivatization toward ≥5 target classes (BTK, HDAC, AMPK, etc.); pre-functionalized drugs constrained to single target
Preferred entry for multi-target library synthesis; validated by cross-target SAR review
Source review; confirm with specific derivatization protocols
Tunable CNS behavioral profiles
Class-level
3-Dimethylamino derivative prevented amphetamine stereotypy (rat) and reserpine ptosis (mouse); imipramine-like vs. chlorpromazine-like profiles achieved by substitution tuning
3-amino group required for CNS activity; substitution pattern directs antidepressant- or antipsychotic-like endpoints
Behavioral model data; parent compound inactive
5-HT₁ agonist for migraine research
Class-level
THCz derivatives show 5-HT₁-like agonist/partial agonist activity; frovatriptan validates 5-HT₁B/₁D agonism direction
Scaffold can be optimized for 5-HT₁ agonism, distinct from 5-HT₃ antagonism of ondansetron
Receptor subtype engagement depends on substitution pattern

Precursor for Ramatroban Manufacturing

Used as the foundational building block for synthesizing (R)-Ramatroban, an anti-allergic and anti-asthma medication, via stereoselective functionalization of the 3-amino group [1].

Synthesis of Anti-Migraine APIs (Frovatriptan)

Procured as the core scaffold for the synthesis of Frovatriptan, a 5-HT1B/1D receptor agonist, requiring downstream chiral resolution and N-methylation of the 3-amino position [2].

Biocatalysis and Transaminase Modeling

Serves as a benchmark substrate for validating the efficiency of engineered ω-transaminases and enzymatic kinetic resolution protocols (e.g., using CAL-B) in green chemistry and process development [3].

Application Fit

Application
Selection Property
Validation Focus
Divergent synthesis for multi-target libraries
Free 3-NH₂ and N-9 positions
Derivatization scope across kinase, GPCR, and enzyme targets
Hydroxylated cardiotonic research compounds
7-hydroxy substitution requirement
Positive inotropic endpoint in heart failure models
P-type ATPase inhibitor antifungal screening
Saturated tetrahydrocarbazole ring
Pma1 inhibition and resistance circumvention profiling
5-HT₆ antagonist research for cognitive endpoints
9-sulfonyl derivatization capacity
Brain penetration and procognitive assay context

XLogP3

1.9

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